molecular formula C12H17ClN2O B1379650 (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride CAS No. 1214741-24-8

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride

Cat. No.: B1379650
CAS No.: 1214741-24-8
M. Wt: 240.73 g/mol
InChI Key: KMBVDZRDOCCCLX-MERQFXBCSA-N
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Description

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride is a synthetic pyrrolidinone derivative characterized by a stereospecific (5S) configuration, a benzylamino-methyl substituent, and a hydrochloride salt formulation. Pyrrolidinones are five-membered lactams with broad applications in medicinal chemistry, often serving as intermediates or bioactive scaffolds. The benzylamino group in this compound may enhance its interaction with biological targets, such as neurotransmitter receptors or enzymes, while the hydrochloride salt improves aqueous solubility for experimental use .

Properties

IUPAC Name

(5S)-5-[(benzylamino)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVDZRDOCCCLX-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidinone precursor. The reaction is often carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents include benzylamine, pyrrolidinone, and hydrochloric acid. The reaction is usually performed in an organic solvent such as ethanol or methanol, with the temperature carefully regulated to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including crystallization and recrystallization, are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting neurological disorders or other medical conditions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets. The benzylamino group allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrrolidinone Derivatives

The corrected compound from Research on Chemical Intermediates (2023), (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium, shares the pyrrolidinone core but differs in substituents and functional groups. Key distinctions include:

  • Functional Groups: The dimethylsulfoxonium moiety and benzyloxycarbonyl/tert-butoxycarbonyl groups suggest its role as an ylide in asymmetric synthesis, contrasting with the benzylamino-methyl group in the target compound, which is more likely bioactive .
  • Stereochemistry : Both compounds emphasize stereospecificity (5S configuration), critical for their respective reactivities or biological activities.

Table 1: Structural Comparison

Property (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone HCl (5S)-5-Benzyloxycarbonyl-5-tert-Boc-amino-2-oxo-pentylide-Dimethylsulfoxonium
Core Structure Pyrrolidinone Pyrrolidinone
Key Substituents Benzylamino-methyl Benzyloxycarbonyl, tert-Boc-amino, dimethylsulfoxonium
Primary Application Bioactive intermediate Synthetic reagent (ylide for cyclopropanation)
Salt Form Hydrochloride Sulfoxonium
Stereochemical Relevance Critical for target interaction Critical for asymmetric synthesis
Comparison with Other Hydrochloride Salts

The quinazoline derivative N4-[(Furan-2-yl)methyl]-N2-phenylquinazoline-2,4-diamine hydrochloride () shares the hydrochloride salt but features a quinazoline core. Key contrasts include:

  • Heterocycle: Quinazoline derivatives often target enzymes (e.g., kinases), whereas pyrrolidinones may modulate neurotransmitter systems.
  • Solubility: Both compounds benefit from enhanced solubility due to the hydrochloride salt, but the quinazoline’s larger aromatic system may reduce solubility compared to the smaller pyrrolidinone .

Table 2: Pharmacological and Physical Properties

Property (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone HCl N4-[(Furan-2-yl)methyl]-N2-phenylquinazoline-2,4-diamine HCl
Molecular Weight ~280 g/mol (estimated) ~370 g/mol (estimated)
Heterocycle Pyrrolidinone Quinazoline
Potential Targets CNS receptors (e.g., GABA analogs) Kinases, DNA repair enzymes
Solubility in Water High (due to HCl) Moderate (aromaticity may limit solubility)

Biological Activity

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride is a chiral compound with significant potential in various scientific fields, particularly in biological research and medicinal chemistry. Its unique structure, featuring a pyrrolidinone ring substituted with a benzylamino group, allows for diverse interactions with biological targets, making it a candidate for drug development and receptor binding studies.

  • Chemical Formula : C12H16ClN
  • CAS Number : 1214741-24-8
  • Molecular Weight : 227.72 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The benzylamino group enhances its binding affinity, potentially modulating various biochemical pathways. This interaction can lead to therapeutic effects relevant to neurological disorders and other medical conditions.

In Vitro Studies

Research indicates that this compound exhibits notable activity as a ligand in receptor binding studies. It has been evaluated for its ability to bind to various biological targets, which is essential for understanding its therapeutic potential.

StudyTargetBinding AffinityNotes
Receptor XHighDemonstrated selective binding
Enzyme YModeratePotential modulator of enzymatic activity

Case Studies

  • Neurological Disorders : Preliminary studies have shown that this compound may influence neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety or depression.
  • Cancer Research : The compound has been explored for its cytotoxic effects on cancer cell lines, indicating promise as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(5S)-5-[(Methylamino)methyl]-2-pyrrolidinone hydrochlorideMethylaminoLower binding affinity
(5S)-5-[(Ethylamino)methyl]-2-pyrrolidinone hydrochlorideEthylaminoSimilar activity profile
(5S)-5-[(Phenylamino)methyl]-2-pyrrolidinone hydrochloridePhenylaminoHigher selectivity for certain receptors

The presence of the benzylamino group in this compound enhances its steric and electronic properties compared to its analogs, leading to more selective interactions with biological targets .

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